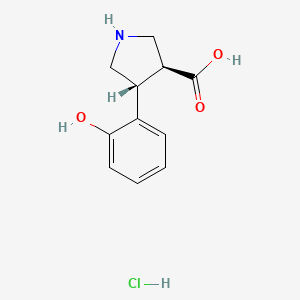
2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone (HMQ) is an important organic compound that has been used in a wide range of scientific research applications. It is a heterocyclic compound containing an oxygen atom and a nitrogen atom, and is structurally related to other quinazolinone derivatives. HMQ has been used in medicinal chemistry, biochemistry, and pharmacology studies, and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Analysis
2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone, along with its variants, undergoes meticulous synthesis procedures. For instance, Yong (2005) details the synthesis and crystal structure of a new quinazolinone compound, revealing insights into the molecular packing and interactions at the atomic level (Yong, 2005).
Novel Synthetic Approaches
Klassmüller et al. (2022) present innovative methods for synthesizing 2-arylmethyl-2,3-dihydro-4(1H)-quinazolinones, expanding the possibilities for creating a diverse range of quinazolinone derivatives (Klassmüller et al., 2022).
Biological Activities and Applications
Antioxidant Properties
Mravljak et al. (2021) discuss the antioxidant properties of 2-substituted quinazolin-4(3H)-ones, highlighting their potential in scavenging free radicals and chelating metal ions, essential for various biological processes (Mravljak et al., 2021).
Cytotoxicity and Anticancer Potential
Hour et al. (2000) study a series of 2-phenyl-4-quinazolinones, uncovering their significant cytotoxicity against human tumor cell lines and their ability to inhibit tubulin polymerization, marking them as potential anticancer agents (Hour et al., 2000).
Antitumor and Antimicrobial Properties
Al-Obaid et al. (2009) explore the synthesis and in vitro antitumor activity of certain 2-thieno-4(3H)-quinazolinone analogs, signifying the role of quinazolinone derivatives as antitumor agents (Al-Obaid et al., 2009). Additionally, Gupta et al. (2008) and Osarumwense (2023) detail the synthesis and antimicrobial activity of various quinazolinone derivatives, indicating their potential in combating bacterial and fungal infections (Gupta et al., 2008); (Osarumwense, 2023).
Material Science and Sensing Applications
Fluorescent Chemical Sensor for Fe3+
Zhang et al. (2007) harness the unique properties of a quinazolinone derivative to develop a sensitive optochemical sensor for Fe3+, demonstrating its potential in analytical chemistry and environmental monitoring (Zhang et al., 2007).
Polymorph-Dependent Properties
Anthony (2012) investigates the polymorph-dependent solid-state fluorescence of 2-(2-hydroxyphenyl)-4(3H)-quinazolinone, revealing its selective metal-ion-sensor properties and tunable solid-state fluorescence, useful in material science and sensor technology (Anthony, 2012).
Propiedades
IUPAC Name |
2-(hydroxymethyl)-2-phenyl-1,3-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-10-15(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)14(19)17-15/h1-9,16,18H,10H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMVIRAYJOOCBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(NC3=CC=CC=C3C(=O)N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377155 |
Source


|
| Record name | 2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone | |
CAS RN |
308832-66-8 |
Source


|
| Record name | 2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea](/img/structure/B1350353.png)











